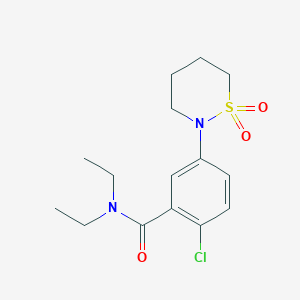

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide

Description

2-Chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide is a benzamide derivative featuring a 1,2-thiazinan ring (a six-membered heterocycle containing sulfur and nitrogen) in its sulfone form (1,1-dioxido group). The benzamide core is substituted with a chlorine atom at position 2 and a diethylamine group on the amide nitrogen.

Properties

Molecular Formula |

C15H21ClN2O3S |

|---|---|

Molecular Weight |

344.9 g/mol |

IUPAC Name |

2-chloro-5-(1,1-dioxothiazinan-2-yl)-N,N-diethylbenzamide |

InChI |

InChI=1S/C15H21ClN2O3S/c1-3-17(4-2)15(19)13-11-12(7-8-14(13)16)18-9-5-6-10-22(18,20)21/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

WBCVFXLZAJWTIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The chloro group is introduced via chlorination reactions, and the benzamide core is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The chloro group and thiazinan ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

(a) N,N-Diethylbenzamide (DEB)

- Structure : Lacks heterocyclic substituents; simplest form with N,N-diethyl groups.

- Activity : Demonstrated potent insect repellency (>10 days on cloth) but caused skin irritation .

- Key Difference : The absence of a heterocyclic substituent in DEB limits its targeting specificity compared to the thiazinan-containing target compound.

(b) SNC80 and (+)BW373U86

- Structure : Delta-opioid agonists with piperazinyl and allyl groups on the benzamide core .

- Activity : High affinity for δ-opioid receptors, modulating dopamine release and pain pathways.

- Comparison : The target compound’s thiazinan sulfone may confer distinct binding kinetics due to its rigid, polar structure versus the flexible piperazine in SNC80.

Heterocyclic Benzamide Derivatives

(a) 5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)

- Structure : Benzodiazepine core with chloro, nitro, and methyl groups .

- Activity : Anxiolytic and anticonvulsant properties via GABA receptor modulation.

- Contrast : The target compound’s thiazinan sulfone lacks the fused diazepine ring critical for GABA interactions.

(b) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Benzamide linked to a 5-chlorothiazole ring .

- Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms.

- Comparison : The thiazole’s five-membered ring and chlorine substituent differ from the target’s six-membered thiazinan, affecting steric and electronic interactions.

(c) 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)benzamides

Physicochemical Properties

| Compound | Melting Point/Dec. | Solubility Profile | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Moderate (polar sulfone) | Thiazinan sulfone, Cl, N,N-diethyl |

| Methylclonazepam | Not reported | Low (lipophilic benzodiazepine) | Nitro, Cl, methyl |

| N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine | 271–272°C (dec.) | Low in water, high in DMSO | Benzodithiazin sulfone, Cl |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for 2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N,N-diethylbenzamide?

- Synthetic Routes :

- Amide Coupling : React thiazinane sulfone derivatives with chloro-benzoyl chloride in dioxane or pyridine under reflux (24–48 hours) using triethylamine (TEA) as a base .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield and purity .

- Characterization :

- NMR/IR : Confirm benzamide and thiazinane sulfone moieties via H NMR (amide protons at δ 8.5–9.0 ppm) and IR (C=O stretch at ~1650 cm) .

- TLC Monitoring : Track reaction progress using silica-coated plates (mobile phase: chloroform/methanol 9:1) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimer formation) .

- HPLC : Quantify purity (>95%) using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

- Elemental Analysis : Validate molecular formula (e.g., CHClNOS) with <0.4% deviation .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yield data across studies?

- Root Causes :

- Reagent Ratios : Excess benzoyl chloride (1.2–1.5 eq.) may improve yields but risks side reactions (e.g., over-acylation) .

- Reaction Time : Prolonged reflux (>24 hours) can degrade heat-sensitive intermediates; optimize via time-course studies .

- Mitigation Strategies :

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst interactions .

Q. What mechanistic insights exist for the compound’s biological activity, and how can they be validated?

- Proposed Mechanisms :

- Enzyme Inhibition : Analogous sulfone-containing benzamides inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation .

- Validation Methods :

- Molecular Docking : Model interactions with PFOR’s active site (software: AutoDock Vina) to identify key binding residues (e.g., Arg/Lys residues) .

- In Vitro Assays : Measure IC against anaerobic pathogens (e.g., Clostridium difficile) using ATP depletion assays .

Q. How can computational methods enhance the study of this compound’s reactivity and stability?

- Quantum Calculations :

- DFT Studies : Optimize geometry at B3LYP/6-31G** level to predict electrophilic sites (e.g., sulfone group’s susceptibility to nucleophilic attack) .

- Stability Profiling :

- Forced Degradation : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions; monitor degradation via LC-MS .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

- Pharmacokinetic Factors :

- Metabolic Stability : Assess hepatic microsomal clearance (e.g., rat liver microsomes) to identify rapid degradation pathways .

- Formulation Adjustments :

- Lipid Nanoparticles : Encapsulate the compound to enhance bioavailability; measure plasma concentration via LC-MS/MS .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.